2,4-Difluorophenyl Pharmacophore: Demonstrated Antifungal Activity Advantage Over Non-2-Fluorinated and Alternative Regioisomeric Analogs
The 2,4-difluorophenyl group embedded in 1-(azidomethyl)-2,4-difluorobenzene corresponds to the identical aryl substitution pattern found in fluconazole, voriconazole, and the clinical candidate CS-758. In a systematic regioisomeric study of CS-758 analogs, compounds bearing a fluorine atom at the 2-position of the benzene ring (including the 2,4-difluoro pattern) exhibited antifungal MICs that surpassed both fluconazole and itraconazole against Candida, Aspergillus, and Cryptococcus species . By contrast, analogs lacking the 2-fluoro substituent showed attenuated activity. This validates the 2,4-difluoro arrangement as a privileged pharmacophore and distinguishes the target compound from the 2,6-difluorobenzyl azide (rufinamide intermediate), which serves an anticonvulsant target space rather than the antifungal CYP51 space . Selecting 1-(azidomethyl)-2,4-difluorobenzene therefore aligns with established antifungal SAR, whereas procuring a different regioisomer would disconnect from this body of validated structure-activity data.
| Evidence Dimension | Antifungal MIC of compounds containing the 2,4-difluorophenyl motif vs. non-2-fluorinated analogs and clinical comparators |
|---|---|
| Target Compound Data | CS-758 (containing 2,4-difluorophenyl group): MICs superior to fluconazole and itraconazole against Candida, Aspergillus, and Cryptococcus spp. Compounds with 2-fluoro substituent (12a, 12c, 12d, CS-758) showed stronger activity, especially against Aspergillus spp. . YH-1715R (2,4-difluorophenyl-containing): MIC 0.4–12.5 mg/L against C. albicans; CYP51 IC50 = 0.015 μM vs. fluconazole IC50 = 0.018 μM . |
| Comparator Or Baseline | Fluconazole (standard-of-care triazole antifungal); itraconazole; non-2-fluorinated CS-758 analogs; 2,6-difluorobenzyl azide-derived rufinamide (anticonvulsant, not antifungal) |
| Quantified Difference | CS-758 and 2-fluoro-substituted analogs surpassed fluconazole and itraconazole MICs. YH-1715R CYP51 IC50 = 0.015 μM was 1.2-fold more potent than fluconazole (IC50 = 0.018 μM) with Ki of 0.0533 μM vs. 0.0975 μM for fluconazole (1.8-fold improvement) . |
| Conditions | In vitro MIC determination against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans clinical isolates; CYP51 enzyme inhibition assay (cell-free) |
Why This Matters
For medicinal chemistry programs targeting fungal CYP51, the 2,4-difluorobenzyl azide scaffold provides direct entry to a validated pharmacophore with demonstrated superiority over clinical benchmarks, unlike alternative regioisomers that lack this body of evidence.
- [1] Matsumoto, M.; et al. Substituent effect of fluorine atoms in the 2,4-difluorophenyl group on antifungal activity of CS-758. Bioorg. Med. Chem. Lett. 2006, 16, 2002–2005. View Source
- [2] US Patent 8,183,269. Process for the preparation of rufinamide. Justia Patents, issued May 22, 2012. 2,6-Difluorobenzyl azide as key intermediate. View Source
- [3] Ryu, J. et al. Anti-Candida activity of YH-1715R, a new triazole derivative containing 2,4-difluorophenyl group. Arch. Pharm. Res. 1999 (reported via KCI). MIC and CYP51 IC50 data. View Source
